3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid

Heterocyclic Reactivity Ring-Opening Chemistry Isothiazole Stability

Standard monocyclic isothiazole carboxylates lack the fused aromatic surface area needed for kinase hinge binding or materials chemistry. This 3-methylthieno[2,3-c]isothiazole-5-carboxylic acid provides the precise [2,3-c] annulation pattern. - Free carboxylic acid (no deprotection) for HATU/EDCI amide couplings; LogP 2.36, PSA 106.67 Ų - Expanded π-conjugation validated in chromophore/dye synthesis - Class-level antiproliferative precedent against MV4-11 leukemia cells Immediate shipping, research-grade quantities available.

Molecular Formula C7H5NO2S2
Molecular Weight 199.3 g/mol
CAS No. 82000-58-6
Cat. No. B3156143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid
CAS82000-58-6
Molecular FormulaC7H5NO2S2
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C(SC2=NS1)C(=O)O
InChIInChI=1S/C7H5NO2S2/c1-3-4-2-5(7(9)10)11-6(4)8-12-3/h2H,1H3,(H,9,10)
InChIKeyQNXUMLLJJBBQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthieno[2,3-c]isothiazole-5-carboxylic Acid: Identity & Procurement Baseline


3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid (CAS 82000-58-6, MFCD20655224) is a fused thieno-isothiazole heterocycle bearing a reactive carboxylic acid handle at position 5 and a methyl substituent at position 3 [1]. The compound possesses a molecular weight of 199.25 g/mol, a computed LogP of 2.36, and a polar surface area (PSA) of 106.67 Ų , placing it in a physicochemical space distinct from monocyclic isothiazole or thiophene carboxylates. It serves primarily as a synthetic building block for further derivatisation at the carboxylic acid moiety .

Scaffold Fused thieno[2,3-c]isothiazole core with position-3 methyl
Handle Free carboxylic acid enables direct amide coupling
Role Synthetic building block for derivatisation and library synthesis

Why Generic Isothiazole or Thiophene Carboxylates Cannot Substitute


Substituting a simpler isothiazole-5-carboxylic acid (CAS 10271-85-9) or a monocyclic thiophene carboxylate for this compound disregards the fused [2,3-c] architecture that simultaneously positions the methyl group at position 3 and the carboxylic acid at position 5 of the thieno ring [1]. This specific annulation pattern controls the reactivity and derivatization trajectory of the acid handle. The regioisomeric thieno[3,2-d]isothiazole-5-carboxylic acid system, for instance, is accessed through a different synthetic route and exhibits divergent ring-opening behavior under reductive conditions, yielding 3-acetimidoylthiophen-2-thiols rather than analogous [2,3-c] products [2]. The 3-methyl group further contributes to the compound's distinct LogP (2.36) and PSA (106.67 Ų) relative to its des-methyl counterpart, potentially affecting solubility and coupling efficiency .

Monocyclic isothiazole or thiophene carboxylates lack the fused [2,3-c] architecture, altering reactivity trajectory.
Regioisomeric [3,2-d] scaffold undergoes ring-opening under reductive conditions, unlike the [2,3-c] system.
Des-methyl analogue may shift LogP and coupling efficiency due to altered lipophilicity and PSA.

Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Ring-Opening Stability Under Reductive Conditions

Under hypophosphorous acid reduction, 3-methylthieno[3,2-d]isothiazole (the [3,2-d] regioisomer) undergoes ready isothiazole ring-opening to yield stable 3-acetimidoylthiophen-2-thiols, whereas the [2,3-c] scaffold (to which the target compound belongs) retains ring integrity under comparable conditions, based on class-level structural precedent from the foundational thienoisothiazole literature [1]. This differential stability has direct implications for downstream synthetic planning where reductive conditions are employed.

Ring-Opening Stability
Class-level inference
Target [2,3-c]: ring retained under reductive conditions. Comparator [3,2-d]: quantitative ring-opening to 3-acetimidoylthiophen-2-thiols.
Reductive stability context supports [2,3-c] scaffold selection.
Class-level precedent; direct evidence on title compound limited.
Heterocyclic Reactivity Ring-Opening Chemistry Isothiazole Stability

Physicochemical Profile: LogP and PSA Differentiation

The target compound exhibits a computed partition coefficient (LogP) of 2.36 and a topological polar surface area (PSA) of 106.67 Ų . This LogP is approximately 0.5–0.8 units higher than that of the des-methyl parent thieno[2,3-c]isothiazole-5-carboxylic acid (estimated LogP ≈ 1.6–1.9 based on the methylene-to-methyl increment of ~0.5 log units per CH₂ group) . The elevated lipophilicity enhances membrane permeability potential while the PSA remains within the <140 Ų threshold associated with oral bioavailability. Compared to simpler isothiazole-5-carboxylic acid (MW 129.14, C₄H₃NO₂S, LogP ≈ 0.6–0.8), the target compound offers an additional fused thiophene ring that provides two extra vector points for functionalization.

LogP & PSA
Class-level inference
LogP 2.36 · PSA 106.67 Ų. ΔLogP +0.5–0.8 vs des-methyl; +1.5–1.8 vs monocyclic isothiazole.
Moderate lipophilicity may support membrane permeation studies.
Computed values; experimental validation recommended.
Physicochemical Profiling LogP Polar Surface Area Drug-Likeness

Antiproliferative Activity in Leukemia Cell Model

While direct head-to-head data for the title compound are absent from peer-reviewed literature, class-level evidence indicates that the carboxylic acid position on the isothiazole or fused thieno-isothiazole core critically influences antiproliferative activity. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid series (4-COOH scaffold) demonstrated high inhibition of proliferation against MV4-11 biphenotypic B cell myelomonocytic leukemia cells (IC₅₀ values below 30 µg/mL for the most active derivatives) while showing substantially lower activity against MCF-7 breast adenocarcinoma and normal MCF-10A cells [1]. The title compound places the carboxylic acid at position 5 of the thieno ring within the [2,3-c] fused system, creating a different hydrogen-bonding geometry and steric environment compared to the 4-carboxylic acid isothiazole series. A vendor-compiled data table attributes an IC₅₀ <30 µg/mL against MV4-11 to the title compound itself , though this data point lacks peer-reviewed confirmation and should be treated as supporting evidence only.

Antiproliferative (MV4-11)
Supporting evidence
Class-level: 4-COOH isothiazole series IC₅₀
Positional isomerism may yield distinct cell-model selectivity profiles.
Direct IC₅₀ for title compound not reported; vendor data pending review.
Synthetic Steps
Cross-study comparable
Free acid: 0 deprotection steps. Ethyl ester analog: +1 saponification step. 4-amino ester: +protection/deprotection steps.
Fewer synthetic steps supports library synthesis efficiency.
Purity 95–98% by vendor QC; verify coupling conditions.
Derivatizable Positions
Class-level inference
≥2 additional vectors beyond -COOH. C-3 methyl, C-4 substitution, thiophene positions. Monocyclic: 1–2 vectors.
Multiple diversification points for parallel SAR exploration.
C-4 substitution demonstrated in dye series.
Antiproliferative Activity Leukemia MV4-11 Isothiazole SAR

Synthetic Accessibility Advantage Over Ester Prodrugs

The free carboxylic acid form of the target compound eliminates the deprotection step required when using the corresponding ethyl ester (CAS 82000-57-5, MW 227.30) or the 4-amino ethyl ester (CAS 82000-54-2, MW 256.30) . Vendors specify purity levels of 95%–98% for the title compound , which is comparable to the ester analogs. However, the acid form enables direct amide coupling, esterification, or reduction without the need for saponification, reducing synthetic step count by one compared to routes starting from the ethyl ester. The methyl substituent at position 3 is retained throughout standard coupling conditions, whereas the 4-amino group present in the 4-amino-3-methyl analog (CAS not directly comparable as it bears additional functionality) introduces competing nucleophilic reactivity that can necessitate orthogonal protection strategies.

Synthetic Steps
Cross-study comparable
Free acid: 0 deprotection steps. Ethyl ester analog: +1 saponification step. 4-amino ester: +protection/deprotection steps.
Fewer synthetic steps supports library synthesis efficiency.
Purity 95–98% by vendor QC; verify coupling conditions.
Synthetic Building Block Carboxylic Acid Handle Purity Specification

Fused-Ring Scaffold: Additional Derivatization Vectors

The thieno[2,3-c]isothiazole core provides a planar, aromatic bicyclic framework with three distinct derivatizable positions beyond the carboxylic acid at position 5: the methyl-bearing position 3 (amenable to C–H functionalization or halogenation), position 4 (reported in literature to accommodate amino, arylazo, and other substituents [1]), and potential electrophilic aromatic substitution sites on the thiophene ring. In contrast, monocyclic isothiazole-5-carboxylic acid (MW 129.14) offers only one additional derivatizable position (position 3 or 4). The 3-arylazo-4-phenylthieno[2,3-c]isothiazole-5-carboxylate dye series [2] demonstrates the successful introduction of aryl substituents at position 4 while retaining the 5-carboxylate functionality, validating the scaffold's compatibility with diverse derivatization chemistry.

Derivatizable Positions
Class-level inference
≥2 additional vectors beyond -COOH. C-3 methyl, C-4 substitution, thiophene positions. Monocyclic: 1–2 vectors.
Multiple diversification points for parallel SAR exploration.
C-4 substitution demonstrated in dye series.
Scaffold Diversity Medicinal Chemistry Fragment-Based Drug Design

Procurement-Weighted Application Scenarios


Medicinal Chemistry Library Synthesis via Direct Coupling

The free carboxylic acid handle eliminates the deprotection step inherent to ethyl ester analogs (CAS 82000-57-5), making this compound the preferred choice for amide library synthesis via HATU-mediated or EDCI-mediated coupling. The 3-methyl group simultaneously provides a lipophilic anchor that can be retained or functionalized, as demonstrated by the synthetic precedent for position-3 modifications in the thieno[2,3-c]isothiazole series [1].

Scaffold-Hopping in Kinase Inhibitor Programs

Where monocyclic isothiazole-5-carboxylic acid (CAS 10271-85-9) has yielded initial hit matter but insufficient potency or selectivity, the fused thieno[2,3-c]isothiazole core offers expanded aromatic surface area for kinase hinge-region binding interactions. The methyl substituent at position 3 and the carboxylic acid at position 5 maintain the key pharmacophoric elements while the additional thiophene ring provides opportunities for hydrophobic pocket engagement [2].

Dye and Functional Materials Leveraging Fused-Ring Conjugation

The extended π-conjugation across the thieno[2,3-c]isothiazole framework, as validated in the 3-arylazo-4-phenylthieno[2,3-c]isothiazole-5-carboxylate dye series [3], makes the title compound a viable precursor for chromophoric materials. The carboxylic acid serves as both a solubilizing group (as its salt) and an anchoring point for immobilization on surfaces or polymers.

Antiproliferative SAR for Leukemia Cell Lines

Based on class-level antiproliferative data indicating that 3-methylisothiazole-4-carboxylic acid derivatives selectively inhibit MV4-11 biphenotypic B cell myelomonocytic leukemia cells while sparing MCF-10A normal epithelial cells [4], the [2,3-c]-fused 5-carboxylic acid scaffold provides a structurally distinct entry point for SAR campaigns targeting hematologic malignancies. The positional isomerism (5-COOH vs. 4-COOH) may yield divergent selectivity profiles worth systematic exploration.

Application
Selection Property
Validation Focus
Amide library synthesis
Free carboxylic acid coupling-ready
Direct coupling without ester deprotection
Kinase inhibitor scaffold exploration
Fused thieno-isothiazole π-surface
Hinge-region binding potential review
Chromophoric material synthesis
Extended π-conjugation
Carboxylic acid as anchoring/solubilizing group
Leukemia cell-model antiproliferative studies
5-COOH fused scaffold (distinct from 4-COOH series)
Cell-model endpoint review (class-level evidence)
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